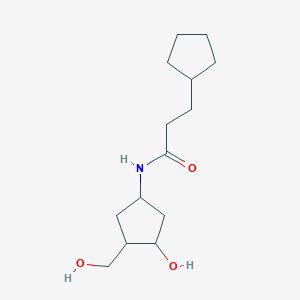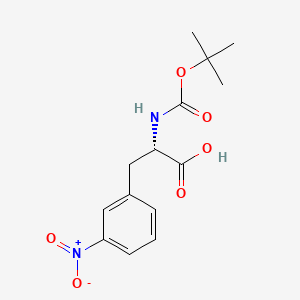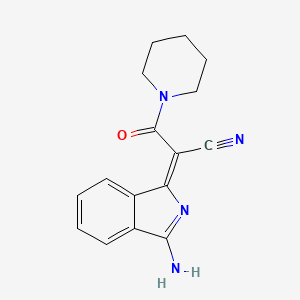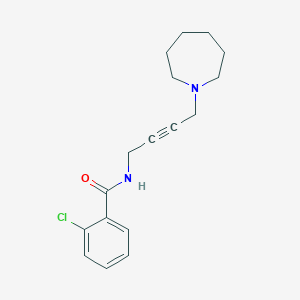
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide, also known as CPTH-127, is a synthetic compound that has been developed for its potential use in scientific research. This compound is of interest due to its ability to inhibit histone acetyltransferases, which are enzymes that play a key role in the regulation of gene expression. In
作用機序
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide works by inhibiting the activity of histone acetyltransferases, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and inhibition of histone acetyltransferases can lead to changes in gene expression patterns. By inhibiting histone acetyltransferases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide are still being studied, but early research has shown that it can alter gene expression patterns and affect cellular processes such as cell growth and differentiation. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potent inhibitory activity against histone acetyltransferases, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. However, one limitation of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide is that it may have off-target effects on other enzymes or cellular processes, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in scientific research. One area of interest is the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in combination with other drugs or compounds to enhance its therapeutic potential. Another area of interest is the study of the long-term effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide on cellular processes and gene expression patterns. Finally, the development of more selective inhibitors of histone acetyltransferases could lead to the development of more targeted therapies for cancer and other diseases.
合成法
The synthesis of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide involves the reaction of 5-methyl-2-propan-2-ylcyclohexanone with thiosemicarbazide, followed by reaction with ethyl chloroacetate to form the desired compound. This synthesis method has been described in detail in the scientific literature and has been shown to be reliable and reproducible.
科学的研究の応用
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferases. In neurodegenerative diseases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress. In epigenetics, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to alter the expression of genes involved in the regulation of cell growth and differentiation.
特性
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-13(2)15-5-4-14(3)10-16(15)22-11-17(21)20-18(12-19)6-8-23-9-7-18/h13-16H,4-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLZNPDAPYJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)NC2(CCSCC2)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

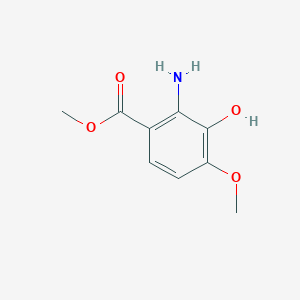
![5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)
![Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2995832.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)
![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
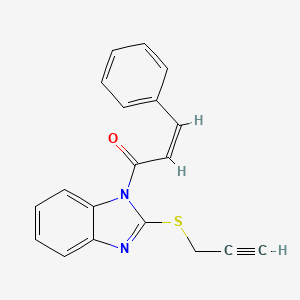
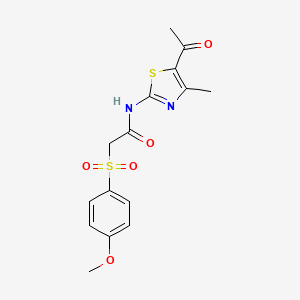
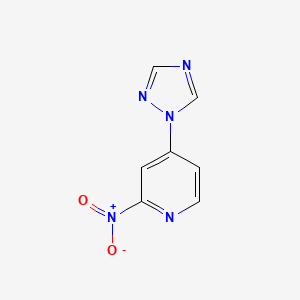
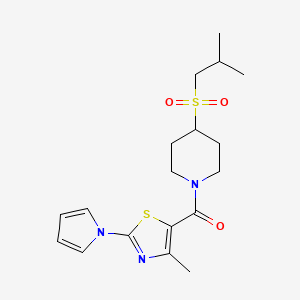
![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)
